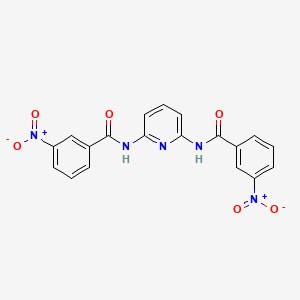
N,N'-pyridine-2,6-diylbis(3-nitrobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of nitro groups attached to the benzamide and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE typically involves the nitration of benzamide derivatives. One common method involves dissolving benzamide in concentrated sulfuric acid, cooling the solution to 0°C, and then slowly adding concentrated nitric acid. The reaction mixture is then neutralized with cold water, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can inhibit enzyme activity or disrupt protein function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-N-(pyridin-2-yl)benzamide
- 3-Nitrobenzamide
- 2-Hydroxy-N-(pyridin-2-yl)benzamide
Uniqueness
3-NITRO-N-[6-(3-NITROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is unique due to the presence of multiple nitro groups and its specific structural configuration. This makes it particularly useful in applications requiring strong electron-withdrawing groups and specific molecular interactions .
Properties
Molecular Formula |
C19H13N5O6 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
3-nitro-N-[6-[(3-nitrobenzoyl)amino]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C19H13N5O6/c25-18(12-4-1-6-14(10-12)23(27)28)21-16-8-3-9-17(20-16)22-19(26)13-5-2-7-15(11-13)24(29)30/h1-11H,(H2,20,21,22,25,26) |
InChI Key |
OCBJUXPDNLHGKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















